Cholecalciferol Glucuronide
Description
Contextualization of Cholecalciferol within the Vitamin D Endocrine System
Cholecalciferol, or vitamin D3, is a secosteroid prohormone primarily synthesized in the skin upon exposure to ultraviolet B (UVB) radiation, and can also be obtained from dietary sources. nih.govconsensus.app It is biologically inactive and serves as the precursor for the potent steroid hormone, calcitriol (B1668218). The activation process begins in the liver, where cholecalciferol is hydroxylated to form 25-hydroxycholecalciferol (25(OH)D3 or calcidiol), the major circulating form of vitamin D and the primary biomarker of vitamin D status. nih.govnih.gov This metabolite is then transported to the kidneys, where it undergoes a second hydroxylation to become 1,25-dihydroxycholecalciferol (1,25(OH)2D3 or calcitriol), the biologically active form that regulates calcium and phosphorus metabolism. nih.govkarger.com The vitamin D endocrine system is a complex network involving synthesis, transport by vitamin D-binding proteins, and a series of metabolic activation and deactivation steps to maintain mineral homeostasis and support various physiological functions. nih.govcapes.gov.br
The Role of Phase II Metabolism in Secosteroid Disposition
The disposition and elimination of both endogenous compounds like steroid hormones and exogenous substances (xenobiotics) involve two main phases of metabolic processes. Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups on a molecule. jci.org Phase II metabolism, also known as conjugation, involves the attachment of an endogenous, water-soluble molecule to the substrate, rendering it more hydrophilic and facilitating its excretion from the body, typically via bile or urine. nih.govnih.gov This process is crucial for inactivating biologically potent molecules and preventing their accumulation. For secosteroids like vitamin D and its metabolites, Phase II metabolism is a key pathway for their clearance and the maintenance of homeostatic balance. nih.govnih.gov
Overview of Research Trajectories and Key Investigative Areas for Cholecalciferol Glucuronide
Initially, vitamin D glucuronides were considered to be biologically inert end-products destined solely for excretion. nih.gov This perspective has been evolving, with current research exploring more nuanced roles for these conjugates. Key areas of investigation include:
Enterohepatic Circulation: Studies have examined the excretion of vitamin D glucuronides into the bile and their subsequent journey through the intestine. A significant hypothesis is that these conjugates can be deconjugated by bacterial β-glucuronidases in the gut, releasing the parent vitamin D compound for potential reabsorption or local activity in the colon. nih.govnih.gov
Local Bioactivity: There is growing interest in the possibility that the release of cholecalciferol or its metabolites from their glucuronide conjugates within the colon could have localized biological effects, such as influencing gene expression in colon epithelial cells. nih.gov
Enzyme Kinetics and Genetic Variability: Research has focused on characterizing the specific UGT enzymes involved in vitamin D glucuronidation and how genetic polymorphisms in these enzymes may lead to inter-individual differences in vitamin D metabolism and status. nih.gov
Analytical Method Development: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), have been crucial in identifying and quantifying the low circulating levels of this compound and other conjugated metabolites in human samples. mdpi.com
These research trajectories are shifting the understanding of this compound from a simple excretory product to a potentially important modulator of vitamin D homeostasis and local tissue effects.
Interactive Data Tables
Table 1: Kinetic Parameters of 25-Hydroxycholecalciferol (25OHD3) Glucuronidation by Human UGT Enzymes
This table presents the Michaelis-Menten kinetic parameters for the formation of different 25OHD3 glucuronides by the two primary human liver UGT enzymes, UGT1A3 and UGT1A4. While direct kinetic data for cholecalciferol is limited, these findings for its major circulating metabolite provide critical insight into the efficiency of the glucuronidation process.
| UGT Isoform | 25OHD3 Glucuronide Formed | Km (μM) | Vmax (pmol/min/mg protein) |
| UGT1A3 | 25OHD3-25-glucuronide | 3.95 ± 0.35 | 1.74 ± 0.10 |
| 25OHD3-3-glucuronide | 5.90 ± 0.38 | 0.56 ± 0.03 | |
| t-25OHD3-25-glucuronide | 9.35 ± 2.38 | 0.22 ± 0.01 | |
| UGT1A4 | 25OHD3-25-glucuronide | 6.39 ± 0.38 | 7.35 ± 0.20 |
| 25OHD3-3-glucuronide | 2.16 ± 0.16 | 0.93 ± 0.02 | |
| t-25OHD3-25-glucuronide | 4.19 ± 0.30 | 0.26 ± 0.01 | |
| Data sourced from a study on human recombinant UGT enzymes. nih.gov |
Table 2: Relative Abundance of Conjugated Vitamin D Metabolites in Human Serum
This table summarizes findings on the proportions of sulfated and glucuronidated vitamin D metabolites found in human serum, highlighting the quantitative differences between these two major Phase II conjugation pathways.
| Conjugate Type | Metabolite | Proportion of Total Circulating Metabolite |
| Sulfate (B86663) Conjugates | 25OHD3 | 48 ± 9% |
| 25OHD2 | 29.1 ± 10% | |
| Overall Range | 18% - 53% | |
| Glucuronide Conjugates | 25OHD3 | Low ng/mL levels reported |
| Overall Range | 2.7% - 11% | |
| Data compiled from studies analyzing human serum samples. physiology.orgmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4S,5S,6R)-6-[(1S)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/t21-,24+,25-,26+,27+,28+,29+,30?,32-,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMHKPFJPOTDCW-QNSBVHRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](CCC3=C)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Pathways and Enzymology of Cholecalciferol Glucuronidation
Hepatic Glucuronidation of Cholecalciferol and its Hydroxylated Metabolites
The liver is a primary site for the glucuronidation of cholecalciferol and its hydroxylated metabolites. frontiersin.orgdrugbank.com This process is crucial for regulating the levels of active vitamin D and its precursors.
Several isoforms of the UGT enzyme family, which are divided into the UGT1 and UGT2 families, are involved in the glucuronidation of cholecalciferol and its metabolites. frontiersin.orgphysiology.org Research has identified specific UGT isoforms with activity towards vitamin D compounds.
Studies using human liver microsomes and recombinant human UGTs have demonstrated that UGT1A3 and UGT1A4 are the principal catalysts for the glucuronidation of 25-hydroxycholecalciferol (25(OH)D3). researchgate.net Another key metabolite, 1α,25-dihydroxycholecalciferol (1α,25(OH)2D3), is primarily conjugated by UGT1A4, with minor contributions from UGT2B4 and UGT2B7. nih.gov Furthermore, research on a hexafluorinated analog of a vitamin D metabolite, F6-1α,23S,25(OH)3D3, revealed that it was specifically and remarkably glucuronidated by UGT1A3. capes.gov.br
| Metabolite | Primary UGT Isoform(s) | Minor UGT Isoform(s) |
|---|---|---|
| 25-hydroxycholecalciferol (25(OH)D3) | UGT1A4, UGT1A3 researchgate.net | |
| 1α,25-dihydroxycholecalciferol (1α,25(OH)2D3) | UGT1A4 nih.gov | UGT2B4, UGT2B7 nih.gov |
| F6-1α,23S,25(OH)3D3 (analog) | UGT1A3 capes.gov.br |
The UGT enzymes exhibit both substrate specificity and regiospecificity in the glucuronidation of cholecalciferol and its derivatives. This means that specific UGTs prefer certain vitamin D metabolites and attach the glucuronic acid at specific positions on the molecule.
For 1α,25(OH)2D3, glucuronidation results in three isomers, with the 25-O-glucuronide being the predominant product. nih.gov This indicates a preference for attaching the glucuronic acid at the hydroxyl group on carbon 25. Studies have also shown that 23,25-dihydroxyvitamin D3 (23,25(OH)2D3) is more susceptible to glucuronidation compared to 24,25-dihydroxyvitamin D3 (24,25(OH)2D3), suggesting that the presence and position of hydroxyl groups influence the efficiency of the reaction. researchgate.net The C-23 hydroxylation appears to play a significant role in facilitating urinary excretion through glucuronidation. researchgate.net
Characterization of Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoforms Involved in Cholecalciferol Glucuronidation
Enzymatic Deconjugation of Cholecalciferol Glucuronides
The process of glucuronidation is reversible through the action of enzymes called β-glucuronidases. These enzymes hydrolyze the glucuronide conjugate, releasing the original molecule.
β-glucuronidase activity is present in various mammalian tissues. frontiersin.org This enzymatic activity can deconjugate cholecalciferol glucuronides, potentially leading to the reactivation of the vitamin D metabolite. This process of conjugation and subsequent deconjugation can be part of an enterohepatic recirculation system, where metabolites are excreted in the bile, deconjugated in the intestine, and then reabsorbed. scifiniti.com
The gut microbiota plays a significant role in the deconjugation of glucuronidated compounds. nih.govnih.gov Bacteria residing in the lower intestinal tract, such as Bacteroides species, produce β-glucuronidases that can cleave the glucuronic acid from cholecalciferol glucuronides. physiology.org This bacterial enzymatic activity is crucial for liberating the vitamin D metabolite in the gut, which can then be reabsorbed into circulation. frontiersin.orgnih.gov Studies have demonstrated that bacteria in the lower intestine are capable of liberating 1,25(OH)2D from its 25-β-glucuronide conjugate. physiology.org This highlights the important interplay between host metabolism and the gut microbiome in regulating vitamin D homeostasis.
Molecular and Cellular Biological Roles of Cholecalciferol Glucuronide
Glucuronide Conjugates as Dynamic Reservoirs or Inactivating Forms of Vitamin D Metabolites
The conjugation of vitamin D metabolites with glucuronic acid, a process known as glucuronidation, has traditionally been viewed as a mechanism for inactivation and excretion. oup.commrc.ac.uk This process, occurring primarily in the liver, renders the vitamin D molecule more water-soluble, facilitating its elimination from the body via bile and urine. oup.comdrugbank.com However, emerging evidence suggests a more nuanced role for these glucuronidated compounds, proposing they may also function as a circulating reservoir for their unconjugated, active forms. oup.commrc.ac.uk
Studies have shown that while sulfated conjugates of vitamin D metabolites are present in higher proportions in circulation, glucuronide conjugates constitute a smaller but significant fraction. oup.comendocrine-abstracts.orgnih.gov For instance, one study reported that glucuronide conjugates of various vitamin D metabolites ranged from 2.7% to 11% of the total circulating concentrations. endocrine-abstracts.orgnih.gov The most abundant glucuronide of vitamin D in the circulation is 25(OH)D3-glucuronide, with average concentrations between 1.36 and 2.4 ng/mL. nih.gov
The concept of a dynamic reservoir is supported by the fact that glucuronide conjugates can be deconjugated back to their biologically active forms by beta-glucuronidase enzymes. oup.comnih.govbham.ac.uk This enzymatic activity is present in various tissues and is notably produced by bacteria in the gut, suggesting a mechanism for localized reactivation. oup.comresearchgate.net While the predominant view for glucuronides leans towards an excretory role, the potential for deconjugation introduces the possibility of a recycling pathway, where these seemingly inactive forms can be reclaimed and utilized by the body. nih.govmicroba.com
Table 1: Circulating Proportions of Conjugated Vitamin D Metabolites
| Conjugate Type | Proportion of Total Circulating Vitamin D Metabolites | Reference |
|---|---|---|
| Sulfate (B86663) Conjugates | 18% - 53% | endocrine-abstracts.orgnih.gov |
| Glucuronide Conjugates | 2.7% - 11% | endocrine-abstracts.orgnih.gov |
Mechanisms of Localized Vitamin D Activation via Glucuronide Deconjugation
The potential for glucuronidated vitamin D metabolites to be reactivated locally adds a layer of complexity to vitamin D signaling. This process is dependent on the activity of beta-glucuronidase enzymes and has significant implications for tissue-specific regulation of the vitamin D system.
Tissue-Specific Regulation of Beta-Glucuronidase Activity
Beta-glucuronidase is an enzyme that cleaves the glucuronic acid moiety from various molecules, including cholecalciferol glucuronide. microba.com The activity of this enzyme is not uniform throughout the body. Notably, bacteria residing in the lower gastrointestinal tract, such as the ileum and colon, produce significant amounts of beta-glucuronidase. researchgate.netphysiology.org This creates a unique environment where glucuronidated vitamin D metabolites, delivered via bile, can be hydrolyzed, releasing the free, active form of the vitamin. researchgate.netnih.gov In contrast, the duodenum appears to have lower bacterial beta-glucuronidase activity. researchgate.net This differential enzymatic activity allows for the targeted delivery and activation of vitamin D in specific regions of the intestine.
Modulation of Local Vitamin D Receptor (VDR) Signaling by Released Aglycones
Once deconjugated, the released vitamin D metabolite, or aglycone, can bind to the Vitamin D Receptor (VDR) in local tissues. nih.govnih.gov The VDR is a nuclear receptor that, when activated by its ligand, regulates the expression of a multitude of genes. nih.gov The VDR is highly expressed in the human intestinal system. nih.gov
The localized release of active vitamin D from its glucuronide conjugate can therefore modulate VDR signaling in a site-specific manner. nih.govnih.gov For example, the delivery of 1α,25(OH)2D3-25-glucuronide to the colon of mice has been shown to stimulate the expression of VDR-dependent genes, such as CYP24A1 and TRPV6, in that specific region. researchgate.netnih.gov This targeted activation occurs with only minor increases in the systemic plasma concentrations of the active hormone, highlighting the potential for this mechanism to exert local effects without causing systemic hypercalcemia. physiology.orgnih.gov This suggests an important enteroendocrine or paracrine signaling loop where glucuronidation and subsequent deconjugation act as a sophisticated system for regulating VDR-dependent gene expression in the intestine. researchgate.netnih.gov
Gut Microbiome-Mediated Bioactivation of Cholecalciferol Glucuronides
The gut microbiome plays a pivotal role in the bioactivation of cholecalciferol glucuronides, influencing local vitamin D availability and subsequent cellular responses within the intestine.
Release of Free Vitamin D Metabolites in the Lower Intestine
The journey of this compound often begins in the liver, where it is produced and secreted into the bile as part of the enterohepatic circulation. nih.gov As this bile travels through the intestinal tract, it encounters the dense microbial communities of the lower intestine. nih.gov Certain gut bacteria possess the enzyme beta-glucuronidase, which is capable of cleaving the glucuronic acid from the vitamin D metabolite. researchgate.netnih.gov This enzymatic action by the gut microbiota effectively liberates the free vitamin D metabolite within the intestinal lumen. nih.govnih.gov This process transforms an otherwise inactive, water-soluble conjugate back into its biologically active, lipid-soluble form, ready for absorption by the intestinal epithelial cells. nih.gov
Impact on Enterocyte Gene Expression and Intestinal Cellular Processes in Animal Models
Once released by bacterial enzymes, the free vitamin D metabolite can be taken up by the enterocytes, the cells lining the intestine. Inside these cells, it can bind to the VDR and initiate a cascade of gene expression. nih.gov Animal studies have provided compelling evidence for this mechanism. In mice, the oral or subcutaneous administration of 25-hydroxyvitamin D3-glucuronide (25OHD-Gluc) led to the induction of the VDR target gene, Cyp24a1, specifically in the colon, but not in the duodenum. nih.gov This targeted response was dependent on the flow of digesta to the colon, as surgically ligating the jejunum prevented this effect. nih.gov
This localized activation of VDR signaling has significant implications for various intestinal cellular processes. Vitamin D is known to regulate genes involved in calcium transport, such as TRPV6 and calbindin, as well as genes that influence immune function and the integrity of the intestinal barrier. nih.govphysiology.org Therefore, the gut microbiome-mediated bioactivation of cholecalciferol glucuronides represents a key mechanism for modulating these critical functions in the lower intestine. nih.gov
Table 2: Key Research Findings on Gut Microbiome-Mediated Bioactivation
| Finding | Animal Model | Implication | Reference |
|---|---|---|---|
| Oral administration of 1,25(OH)2D3-glucuronide increases Cyp24a1 gene expression 700-fold in the colon. | Mice | Targeted delivery and activation of vitamin D in the lower intestine. | physiology.org |
| Oral and subcutaneous administration of 25OHD-Gluc induces Cyp24a1 mRNA in the colon. | Mice | Systemically delivered glucuronide can be activated locally in the colon. | nih.gov |
| Ligation of the jejunum blocks the colonic induction of Cyp24a1 by 25OHD-Gluc. | Mice | Confirms the necessity of gut microbial action in the lower intestine for activation. | nih.gov |
Molecular Interactions between Gut Microbes and Glucuronidated Secosteroids
The interaction between glucuronidated secosteroids, such as 25OHD-Gluc, and the gut microbiota is a critical component of the enterohepatic circulation of vitamin D. This process facilitates targeted vitamin D activity in the colon. nih.gov
The key molecular interaction involves the enzymatic activity of bacterial β-glucuronidases (GUS). nih.govnih.gov These enzymes are abundant in the gut microbiota of the large intestine. nih.gov When 25OHD-Gluc, secreted with bile, reaches the colon, bacterial GUS enzymes cleave the β-linked glucuronic acid from the steroid molecule. nih.govoup.com This deconjugation process liberates the free aglycone, 25-hydroxyvitamin D (25OHD), directly within the colonic lumen. nih.gov
Once liberated, 25OHD can cross the apical membrane of the colon's epithelial cells. nih.gov Inside these cells, it acts as a hormonal agonist, binding to the Vitamin D Receptor (VDR). nih.gov The VDR is highly expressed in the distal small intestine and colon. nih.gov The binding of 25OHD to the VDR initiates a signaling cascade that leads to the regulation of vitamin D-dependent gene expression. nih.gov A primary example of this is the upregulation of the cytochrome P450 24A1 (CYP24A1) gene, which is a well-established marker of vitamin D signaling. nih.govpreprints.org
This localized release and action of 25OHD in the colon is significant because it provides a mechanism for vitamin D to exert paracrine effects on the intestinal epithelium, independent of systemic levels of the hormonally active 1,25-dihydroxyvitamin D [1,25(OH)₂D]. nih.gov This pathway is crucial for maintaining intestinal innate immunity, regulating the expression of antimicrobial peptides, and preserving the integrity of the gut barrier. nih.govnih.govsums.ac.ir For example, vitamin D signaling in the gut promotes the production of defensins by Paneth cells and upregulates tight junction proteins. nih.gov
Research has demonstrated this microbial-dependent activation in both in vitro and in vivo models. In colon adenocarcinoma cell lines (HT-29 and Caco-2), the stimulatory effect of 25OHD-Gluc on CYP24A1 mRNA expression was dependent on the presence of E. coli GUS. nih.gov Similarly, in mice, the ability of 25OHD-Gluc to induce a VDR-mediated response in the colon was confirmed. nih.gov This interaction highlights a symbiotic relationship where the host provides a substrate (glucuronidated secosteroids) that the gut microbiota metabolizes to benefit the host's local intestinal health. nih.govnih.gov
Table 1: Research Findings on Gut Microbe and Glucuronidated Secosteroid Interactions
| Study Type | Model System | Key Glucuronidated Secosteroid | Bacterial Enzyme | Observed Molecular Action | Reference |
|---|---|---|---|---|---|
| In vitro | Human HT-29 & Caco-2 colon cells | 25-hydroxyvitamin D₃-3β-glucuronide (25OHD-Gluc) | Escherichia coli β-glucuronidase (GUS) | Cleavage of glucuronide, liberation of 25OHD, and subsequent VDR-mediated upregulation of Cyp24 mRNA. | nih.gov |
| In vivo | Mice | 25-hydroxyvitamin D₃-3β-glucuronide (25OHD-Gluc) | Gut microbiota β-glucuronidases | Stimulation of the VDR-mediated pathway in the colon. | nih.gov |
| In vivo | Mice (DSS colitis model) | 1,25-dihydroxyvitamin D₃-25-β-glucuronide | Gut microbiota β-glucuronidases | Targeted delivery and liberation of 1,25(OH)₂D in the colon, leading to a strong upregulation of the Cyp24 gene. | physiology.org |
Comparative Analysis of Molecular Actions across Non-Human Species
The fundamental physiological role of vitamin D in calcium and phosphorus homeostasis is conserved across all vertebrates. europa.eu However, significant differences exist in the metabolism and activation of vitamin D among various non-human species, which influences the molecular actions of its metabolites, including glucuronides.
A primary difference lies in the initial acquisition of vitamin D. While many animals, like humans, can synthesize vitamin D3 in their skin via UVB radiation, some carnivorous species, including dogs and cats, cannot do so effectively and rely almost entirely on dietary sources. nih.gov Other species, such as horses and elephants, appear unable to produce vitamin D3 in their skin and derive their circulating 25(OH)D from dietary vitamin D2 (ergocalciferol). preprints.org
Further species-specific variations are evident in the metabolic pathways. The catabolism of vitamin D metabolites is handled by the enzyme CYP24A1, which can perform either C23-hydroxylation or C24-hydroxylation. The preferred pathway is species-dependent. nih.gov For instance, rats preferentially use the C24-hydroxylation pathway, whereas opossums and guinea pigs favor the C23-hydroxylation pathway. nih.gov Humans utilize both. nih.gov The functional significance of these distinct pathways is not fully understood but may relate to adapting to different dietary mineral challenges, as the products can have different biological activities. nih.gov
The enterohepatic circulation of vitamin D metabolites, including glucuronides, is a common feature in mammals, suggesting that the deconjugation by gut microbiota is a conserved mechanism. karger.com Studies in rats have shown that a significant percentage of administered vitamin D is excreted in the bile as polar metabolites, which would then be subject to microbial action in the intestine. karger.comnih.gov However, the specific profile and quantity of these metabolites can vary. For example, analysis of bile in rats infused with radiolabelled cholecalciferol showed maximum excretion between 8 and 12 hours, with 31% of the dose excreted in bile within 24 hours. karger.com
Concentrations of vitamin D metabolites also differ significantly across species, reflecting these metabolic variations. A comparative analysis using LC-MS/MS reveals these distinctions.
Table 2: Comparative Vitamin D Metabolite Concentrations in Healthy Adult Species (LC-MS/MS Data)
| Species | 25(OH)D Range (nmol/L) | 3-epi-25(OH)D3 Range (nmol/L) | 1,25(OH)2D3 Range (pmol/L) | Reference |
|---|---|---|---|---|
| Human | 50 - 125 (Reference Range) | Data varies, ~5-10% of 25OHD | 60 - 159 (Reference Range) | nih.gov |
| Dog | 65 - 300 | 2.5 - 15 | 50 - 150 | nih.gov |
| Cat | 70 - 200 | < 5 | No Data Available | nih.gov |
| Horse | 5 - 25 | No Data Available | No Data Available | nih.gov |
| Cattle | 50 - 150 | No Data Available | No Data Available | nih.gov |
| Sheep | 40 - 120 | No Data Available | No Data Available | nih.gov |
| Pig | 40 - 100 | No Data Available | No Data Available | nih.gov |
| Poultry | 20 - 60 | No Data Available | No Data Available | nih.gov |
| Non-human Primates | 50 - 150 | No Data Available | No Data Available | nih.gov |
These variations in baseline metabolite levels and metabolic pathways imply that the availability and subsequent molecular action of glucuronidated secosteroids in the gut will also differ between species. For example, in species that rely heavily on the C24-hydroxylation pathway like the rat, the profile of glucuronidated metabolites entering the bile may differ from that in species using the C23 pathway, potentially leading to different local effects in the colon upon deconjugation. nih.gov
Pharmacokinetic and Dispositional Research of Glucuronidated Cholecalciferol Non Clinical Focus
Absorption and Systemic Distribution of Cholecalciferol Glucuronide Conjugates in Animal Models
Enterohepatic Recirculation Dynamics of Glucuronidated Metabolites
The concept of enterohepatic circulation of vitamin D metabolites, including glucuronides, has been a subject of scientific investigation for decades. nih.gov This process involves the excretion of metabolites from the liver into the bile, followed by their passage into the intestine where they can be reabsorbed back into the circulation. Early research in rats demonstrated that after intravenous administration of radiolabeled cholecalciferol, a significant portion of the radioactivity is recovered in the bile, indicating biliary excretion is a major elimination pathway. karger.com When the principal biliary metabolites were reinjected into rats, a large percentage of the radioactivity was once again recovered in the bile, suggesting a continuous circulation. karger.com
The physiological relevance of this recirculation for vitamin D status has been debated. nih.govresearchgate.net Some studies have proposed that glucuronidated metabolites of vitamin D, such as 25-hydroxyvitamin D glucuronide (25OHD-Gluc), are present in bile and can be acted upon by gut bacteria. nih.gov These bacteria possess β-glucuronidase enzymes that can cleave the glucuronic acid moiety, liberating the parent vitamin D metabolite for potential reabsorption in the colon. nih.gov This mechanism suggests that the enterohepatic circulation of glucuronides could serve to deliver active vitamin D forms to the colonic epithelium. physiology.org In fact, 25OHD-Gluc is naturally found in bile at higher concentrations than other conjugated forms, potentially making it a key player in providing vitamin D stimulation to the colon. nih.gov
Distribution Profiles in Specific Tissues (e.g., liver, kidney, intestine) of Research Animals
Following administration, cholecalciferol and its metabolites undergo distribution to various tissues. The liver plays a central role, not only in the initial 25-hydroxylation of cholecalciferol but also in its conjugation to glucuronic acid. nih.govnih.gov Studies in rats have shown that the liver does not appear to be a long-term storage site for these polar metabolites; instead, they are rapidly excreted into the bile. karger.com After an oral dose of radiolabeled cholecalciferol in rats, only a small percentage of the radioactivity was found in the liver as polar metabolites. karger.com
The intestine is another critical organ in the context of glucuronidated cholecalciferol. researchgate.net It is the site of absorption for dietary vitamin D and also the location where enterohepatic recirculation of biliary metabolites occurs. core.ac.uk The colonic epithelium, in particular, may be a target for the actions of vitamin D metabolites liberated from their glucuronide conjugates by gut microbiota. nih.govphysiology.org In mice, orally administered glucuronide conjugates of vitamin D metabolites have been shown to induce vitamin D-responsive gene expression specifically in the colon. nih.gov
The kidney is the primary site for the conversion of 25-hydroxyvitamin D to the active hormone, 1,25-dihydroxyvitamin D. nih.govnih.gov While the kidney is involved in the excretion of various substances, its role in the direct clearance of this compound is less pronounced compared to biliary excretion. mdpi.com However, the kidney does express enzymes capable of metabolizing vitamin D and its analogs. nih.gov
| Tissue | Key Findings in Animal Models | References |
|---|---|---|
| Liver | Central site for glucuronidation. Metabolites are rapidly excreted into bile rather than stored. | nih.govkarger.com |
| Intestine | Site of absorption and enterohepatic recirculation. Colon is a target for deconjugated metabolites. | nih.govphysiology.orgcore.ac.uk |
| Kidney | Primary site of vitamin D activation. Minor role in direct glucuronide excretion. | nih.govnih.govmdpi.com |
Excretion Pathways of Glucuronidated Vitamin D Metabolites
Biliary Excretion as a Primary Elimination Route
Biliary excretion is firmly established as the principal route for the elimination of cholecalciferol metabolites, including their glucuronidated forms. physiology.orgcore.ac.ukoup.com This pathway is crucial for clearing these compounds from the body. portlandpress.com In rats, studies using radiolabeled cholecalciferol have demonstrated that a substantial portion of the administered dose is excreted into the bile within 24 hours. karger.com The metabolites found in bile are generally more polar than the parent vitamin D, a characteristic consistent with conjugation reactions like glucuronidation. karger.com
The process of biliary excretion is influenced by the physicochemical properties of the metabolites. For a compound to be significantly excreted in the bile, it generally needs to have a molecular weight above a certain threshold (around 325 ± 50 in rats) and possess a polar, anionic group. karger.com Glucuronidation increases both the molecular weight and the polarity of cholecalciferol metabolites, thereby facilitating their secretion into the bile. karger.com The major component of vitamin D metabolites in rat bile has been identified as a glucuronide conjugate. core.ac.uk
Interspecies Variations in this compound Metabolism and Pharmacokinetics
Significant interspecies differences exist in the metabolism and pharmacokinetics of xenobiotics, including the glucuronidation of cholecalciferol. upol.cz These variations can be observed in the activity and substrate specificity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation. nel.eduresearchgate.net
For instance, studies comparing glucuronidation processes in humans, monkeys, pigs, dogs, and rats have revealed both similarities and differences in enzyme kinetics and the pattern of glucuronide metabolites formed. nel.edu The N-glucuronidation rates, in particular, are often much higher in humans than in common laboratory animals. researchgate.net With regard to vitamin D, the catabolic pathways can also differ between species. Some species preferentially utilize the C23-hydroxylation pathway, while others, like the rat, favor the C24-hydroxylation pathway. nih.gov
These interspecies differences are important considerations when extrapolating findings from animal models to humans. The choice of an appropriate animal model that closely mimics human metabolism is crucial for preclinical research. nel.edu For example, in the study of silybin (B1146174) glucuronidation, the rhesus monkey and dog were found to be better models for human metabolism than the rat. nel.edu Such variations underscore the need for careful comparative studies to understand the full picture of this compound disposition.
| Parameter | Observation in Animal Models | References |
|---|---|---|
| Absorption | Reabsorption of deconjugated metabolites can occur in the colon following biliary excretion. | nih.gov |
| Distribution | Rapid uptake by the liver for metabolism and excretion, not significant long-term storage. Targeted delivery to the colon via enterohepatic circulation. | karger.comphysiology.org |
| Metabolism | Primarily hepatic glucuronidation. Interspecies differences in UGT enzyme activity and catabolic pathways are notable. | nih.govnel.edu |
| Excretion | Predominantly via biliary excretion. Minor contribution from renal clearance. | karger.comcore.ac.ukmdpi.com |
Assessment of Differences in Glucuronidation and Deconjugation Enzyme Activities Across Research Species
The metabolic fate of cholecalciferol and its hydroxylated metabolites involves conjugation reactions, primarily glucuronidation, which facilitates their excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Conversely, the deconjugation of these glucuronidated metabolites, a key step in their potential enterohepatic recirculation, is carried out by β-glucuronidase enzymes, largely of microbial origin. Significant inter-species variability exists in the activity and expression of these enzymes, which is a critical consideration in non-clinical research.
Glucuronidation via UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a major phase II metabolic pathway that renders lipophilic compounds like vitamin D metabolites more water-soluble, aiding their elimination via bile and urine. nih.govphysiology.org The UGT enzyme superfamily exhibits substantial differences in expression, substrate specificity, and kinetic properties across species. mdpi.comresearchgate.net
In humans, the principal catalysts for the glucuronidation of 25-hydroxycholecalciferol (calcifediol) in the liver have been identified as UGT1A4 and, to a lesser extent, UGT1A3. nih.gov These enzymes generate various monoglucuronide conjugates. nih.gov While other UGTs like UGT1A1, UGT1A9, and UGT2B7 are abundant in the human liver, their specific contribution to cholecalciferol glucuronidation is less defined. nih.govresearchgate.net
Preclinical animal models show notable differences when compared to the human profile:
Rats and Mice: These species are commonly used in metabolic studies, but their UGT profiles differ significantly from humans. For instance, the orthologs for human UGT1A4 are considered pseudogenes in both rats and mice, meaning they are non-functional. researchgate.net Furthermore, the gene for UGT1A9 is a pseudogene in rats, whereas it is functional in mice and humans. researchgate.net These genetic differences result in varied metabolic capacities. Studies comparing UGT activities in liver and duodenal microsomes have demonstrated that intrinsic clearance (CLint) values for various substrates can differ substantially between mice and rats. researchgate.netnih.gov
Dogs: As a non-rodent species, dogs are frequently used in preclinical research. However, data on their UGT activity for vitamin D metabolites is limited. For other substrates, dogs have demonstrated distinct metabolic patterns. For example, in a study of ezetimibe (B1671841) glucuronidation, dog intestinal microsomes exhibited the slowest metabolic rate compared to humans, monkeys, rats, and mice. mdpi.com Conversely, for other compounds like silybin, the pattern of glucuronides formed in dogs is relatively similar to that in humans, suggesting some overlap in UGT function. researchgate.netnel.edu
Monkeys (e.g., Macaca fascicularis): Non-human primates are often considered more predictive models for human metabolism. Studies have shown a good correlation between the in vivo fraction of drug absorbed (an indicator of intestinal metabolism) in humans and monkeys. nih.govresearchgate.net For some substrates, the kinetic parameters of UGTs in monkeys are comparable to those in humans. researchgate.netnel.edu The major intestinal-specific UGT isoform in monkeys is suggested to be UGT1A8. researchgate.net
Pigs: In studies of xenobiotics where UGT1A6 is the primary metabolizing enzyme, pigs have shown kinetic parameters similar to those of humans and monkeys. researchgate.netnel.edu
These differences highlight that glucuronidation activity is highly species- and substrate-dependent. In general, the intrinsic clearance of UGT substrates in intestinal microsomes tends to be lower in humans than in common laboratory animals like rats, dogs, and monkeys. nih.gov
Table 1: Comparative Overview of UGT Enzyme Characteristics Across Species This table provides a qualitative summary based on available research for vitamin D and other relevant substrates.
| Species | Key UGTs for Vitamin D/Xenobiotics | Relative Glucuronidation Activity (Intestinal/Hepatic) | Key Differences from Humans |
|---|---|---|---|
| Human | UGT1A4, UGT1A3 (liver, for 25OHD3) nih.gov; UGT1A1, UGT1A10 (intestine) researchgate.net | Benchmark | Functional UGT1A4 and UGT1A9. researchgate.net |
| Monkey | UGT1A8 (intestine) researchgate.net | Generally high; often correlates well with human activity. nih.govresearchgate.net | Different intestinal-specific UGTs (UGT1A8 vs. UGT1A10). researchgate.net |
| Dog | Not well-defined for vitamin D. | Can be significantly lower than other species for certain substrates. mdpi.com | Pattern can be similar to humans for some substrates. researchgate.net |
| Rat | Ugt1a7 (intestine) researchgate.net | High, but variable depending on substrate. researchgate.netnih.gov | Ugt1a4 and Ugt1a9 are pseudogenes. researchgate.net Poor correlation of intestinal metabolism with humans. nih.gov |
| Mouse | Not well-defined for vitamin D. | High, but variable; differs from rats. researchgate.netnih.gov | Ugt1a4 is a pseudogene. researchgate.net |
Deconjugation via β-Glucuronidase
The deconjugation of glucuronidated metabolites is primarily performed by β-glucuronidase enzymes. This activity is not typically mammalian in origin but is a function of the gut microbiota residing in the lower gastrointestinal tract. researchgate.netphysiology.org The process is a critical component of the enterohepatic circulation, where a conjugated metabolite excreted in bile can be hydrolyzed in the intestine, allowing the parent compound to be reabsorbed. researchgate.netmerckvetmanual.com
Studies using rodent models have confirmed that glucuronide conjugates of vitamin D metabolites, which are inactive, can be delivered to the lower intestine. physiology.orgmdpi.com Once there, bacterial β-glucuronidases cleave the glucuronic acid moiety, liberating the functional vitamin D metabolite for local action within the colon or for reabsorption. physiology.orgmdpi.com Because the composition of the gut microbiome varies significantly between different animal species, the capacity for deconjugation of this compound is also expected to differ. researchgate.net
Implications for Preclinical Model Selection in Vitamin D Metabolism Studies
The pronounced species differences in both glucuronidation and deconjugation enzyme activities have significant implications for the selection of animal models in the preclinical study of vitamin D metabolism. The extrapolation of pharmacokinetic data from laboratory animals to humans must be approached with caution, as no single species perfectly recapitulates the human condition. nih.govresearchgate.net The choice of model must be carefully aligned with the specific aims of the research.
Rodent Models (Rats and Mice):
Utility: Rat and mouse models are particularly valuable for investigating the enterohepatic circulation and the physiological impact of vitamin D metabolites in the lower intestine. physiology.org The presence of a robust gut microbiota with β-glucuronidase activity allows for the study of deconjugation and subsequent local action of vitamin D in the colon. mdpi.com These models are well-suited for research focused on the targeted delivery of glucuronidated vitamin D prodrugs to the distal gut. physiology.orgmdpi.com
Limitations: Rodents are generally poor models for predicting human hepatic glucuronidation pathways and clearance rates for vitamin D. The absence of functional orthologs for key human enzymes, such as UGT1A4, means that the metabolic profile of glucuronidated metabolites can be substantially different. researchgate.net Studies have shown a poor correlation between the fraction of a drug absorbed and metabolized in the intestine (FaFg) in rats compared to humans, reinforcing the need for caution when extrapolating pharmacokinetic data. nih.gov
Non-Rodent Models (Dogs and Monkeys):
Utility: Non-rodent species are required for preclinical safety testing and can offer metabolic profiles more analogous to humans. Monkeys, in particular, often provide a better correlation with human intestinal absorption and metabolism than rodents. nih.govresearchgate.net The similarity in the pattern of glucuronides formed for some compounds makes the monkey a suitable model for certain metabolic studies. researchgate.netnel.edu Dogs are also a widely used non-rodent model, and while their metabolic activity can be slower for some UGT substrates, they may be appropriate depending on the specific metabolic pathway under investigation. mdpi.comresearchgate.net
Limitations: Even in non-human primates, differences in UGT isoform expression and activity exist. For example, the predominant intestinal UGTs differ between humans (UGT1A10) and monkeys (UGT1A8). researchgate.net Furthermore, practical considerations such as cost and ethical concerns make their use more limited compared to rodents.
Analytical Methodologies for Cholecalciferol Glucuronide Research
Advanced Extraction and Sample Preparation Techniques for Conjugated Secosteroids
The initial and critical step in the analysis of cholecalciferol glucuronide involves its extraction from biological samples, most commonly serum, plasma, or urine. bham.ac.ukd-nb.info Given the conjugated nature of this metabolite, specialized sample preparation is required to ensure accurate quantification and to remove interfering substances. bham.ac.uknih.gov
Commonly employed techniques include:
Protein Precipitation: This is often the first step in serum or plasma analysis to remove proteins that can interfere with the assay and to release protein-bound vitamin D metabolites. nih.govsigmaaldrich.com Acetonitrile is a frequently used solvent for this purpose. nih.govresearchgate.net
Solid-Phase Extraction (SPE): SPE is a widely used technique for the selective extraction and pre-concentration of vitamin D metabolites. amegroups.orgresearchgate.net It utilizes a solid sorbent to separate the analytes of interest from the sample matrix. nih.gov For conjugated metabolites like glucuronides, anion exchange cartridges can be particularly effective. nih.gov Reversed-phase SPE is also a common approach. nih.gov
Liquid-Liquid Extraction (LLE): LLE is another method used to separate analytes based on their differential solubility in two immiscible liquid phases. bham.ac.uknih.gov Various solvent systems, such as chloroform-methanol or hexane-ethyl acetate, have been employed for the extraction of vitamin D metabolites. nih.govresearchgate.net
Enzymatic Hydrolysis: To analyze the total concentration of a specific vitamin D metabolite, including its conjugated forms, enzymatic hydrolysis is often performed. bham.ac.ukendocrine-abstracts.org This involves using enzymes like β-glucuronidase to cleave the glucuronide moiety from cholecalciferol, converting it to its unconjugated form for easier detection and quantification. bham.ac.uknih.gov
Derivatization: Due to the low ionization efficiency of some vitamin D metabolites, derivatization is a technique used to enhance their detection by mass spectrometry. mdpi.comnih.gov Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its analogs, are frequently used to improve the ionization efficiency and sensitivity of the analysis. researchgate.netnih.gov
A summary of extraction techniques for vitamin D metabolites is presented below:
| Extraction Technique | Principle | Common Application in this compound Analysis |
| Protein Precipitation | Removal of proteins using organic solvents. nih.gov | Initial cleanup of serum/plasma samples. sigmaaldrich.com |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. nih.gov | Isolation and pre-concentration of conjugated metabolites. amegroups.orgresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquids. nih.gov | Separation of metabolites from complex matrices. bham.ac.uk |
| Enzymatic Hydrolysis | Cleavage of the glucuronide conjugate using β-glucuronidase. bham.ac.uk | To measure total metabolite concentration. endocrine-abstracts.org |
Chromatographic Separation Techniques for Glucuronide Metabolites
Following extraction and sample preparation, chromatographic techniques are employed to separate this compound from other vitamin D metabolites and endogenous compounds. This separation is crucial for accurate quantification.
Liquid Chromatography (LC)
Liquid chromatography (LC) is a fundamental technique for the separation of compounds in a liquid mobile phase as it passes through a solid stationary phase. amegroups.org In the context of vitamin D analysis, reversed-phase LC is commonly used, where the stationary phase is nonpolar and the mobile phase is polar. nih.gov This allows for the separation of various vitamin D metabolites based on their hydrophobicity. researchgate.net The flow rate and composition of the mobile phase are optimized to achieve the desired separation. amegroups.org
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is an advancement of LC that utilizes smaller column particles and higher pressures, resulting in superior speed, resolution, and sensitivity. amegroups.org This makes it the preferred technique for the analysis of vitamin D metabolites, including this compound. amegroups.org UHPLC systems can significantly reduce the total sample run time, often to less than 5 minutes, while still achieving excellent separation of multiple metabolites. researchgate.netnih.gov The enhanced resolution of UHPLC is particularly important for separating structurally similar isomers and epimers of vitamin D. sigmaaldrich.com
A comparison of LC and UHPLC is provided in the table below:
| Feature | Liquid Chromatography (LC) | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Particle Size | Larger | Smaller |
| Pressure | Lower | Higher |
| Resolution | Good | Superior amegroups.org |
| Speed | Slower | Faster amegroups.org |
| Sensitivity | Good | Higher amegroups.org |
Mass Spectrometric Detection and Quantification of Cholecalciferol Glucuronides
Mass spectrometry (MS) is a powerful analytical technique used for the detection and quantification of molecules based on their mass-to-charge ratio. When coupled with liquid chromatography, it provides a highly sensitive and specific method for analyzing this compound.
Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites. amegroups.orgresearchgate.net This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. amegroups.org In LC-MS/MS, the analyte of interest is first separated by LC and then ionized before entering the mass spectrometer. The precursor ion corresponding to the analyte is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, allowing for the accurate quantification of this compound even in complex biological matrices. nih.gov The use of derivatization agents can further enhance the ionization efficiency and sensitivity of the analysis. nih.gov
Application of Stable Isotope-Labeled Internal Standards for Accurate Quantification
To ensure the accuracy of quantification by LC-MS/MS, stable isotope-labeled internal standards are crucial. mdpi.comnih.gov These are synthetic versions of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). mdpi.comnih.gov These internal standards are added to the sample at the beginning of the analytical process and behave almost identically to the endogenous analyte during extraction, chromatography, and ionization. researchgate.net By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, any variations in the analytical process can be corrected for, leading to highly accurate and precise quantification. nih.govresearchgate.net
The use of deuterium-labeled vitamin D metabolites as internal standards has been well-established in LC-MS/MS analysis. mdpi.comnih.gov For instance, deuterated versions of 25-hydroxyvitamin D3 are commonly used for the quantification of its metabolites. bham.ac.uk
Optimized Enzymatic Hydrolysis for Differential Metabolite Measurement
The measurement of total vitamin D metabolite concentrations, including those conjugated with glucuronic acid, often requires an initial hydrolysis step to release the free form of the metabolite (aglycone). This enzymatic cleavage is a critical sample preparation step, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, as the highly polar glucuronide conjugates can be difficult to retain and analyze directly using common reversed-phase chromatography. Optimized enzymatic hydrolysis ensures accurate quantification of the total metabolite pool.
Protocols for Beta-Glucuronidase Treatment to Liberate Aglycones
The enzymatic hydrolysis of this compound and other vitamin D glucuronide conjugates is typically achieved using β-glucuronidase. The choice of enzyme source, pH, temperature, and incubation time are critical parameters that must be optimized to ensure complete and efficient cleavage of the glucuronic acid moiety from the parent molecule.
Research studies commonly employ β-glucuronidase derived from sources such as Escherichia coli (E. coli), Helix pomatia, or Patella vulgata. nih.govsigmaaldrich.com Enzymes from E. coli are noted for their high hydrolytic activity, allowing for rapid reactions, often completed within 15 to 30 minutes. sigmaaldrich.com The optimal pH for most β-glucuronidase enzymes is in the slightly acidic range, typically between 6.0 and 6.5. sigmaaldrich.com
A representative protocol involves incubating the biological sample (e.g., serum, urine) with the enzyme in a suitable buffer, such as Tris-HCl or sodium acetate, at 37°C. nih.govresearchgate.netnih.gov While some protocols use extended incubation times of up to 16 hours to ensure complete reaction, the high efficiency of certain enzymes can significantly shorten this requirement. nih.govsigmaaldrich.comresearchgate.net The concentration of the enzyme is also a key factor, although it may not be as significant a rate-limiting step as pH and temperature, provided it is present in sufficient excess.
| Parameter | Condition | Source |
|---|---|---|
| Enzyme Source | β-Glucuronidase (from E. coli) | nih.govresearchgate.netnih.gov |
| Buffer | Tris-HCl or Sodium Acetate | nih.govnih.gov |
| pH | ~6.0 - 6.5 | sigmaaldrich.com |
| Temperature | 37°C | nih.govresearchgate.netnih.gov |
| Incubation Time | 15 minutes to 16 hours | nih.govsigmaaldrich.comresearchgate.net |
Validation of Hydrolysis Efficiency and Specificity in Research Samples
Validation of the enzymatic hydrolysis method is essential to guarantee the accuracy and reliability of the subsequent quantitative analysis. The primary goal is to confirm that the deconjugation of the glucuronide metabolite is complete and specific, without altering the aglycone or other metabolites in the sample.
The validation process typically involves the use of quality control (QC) samples. nih.gov These are prepared by spiking a matrix (e.g., serum) with known concentrations of the target glucuronide conjugate, such as 25-hydroxycholecalciferol-glucuronide (25OHD3-G), at low, medium, and high levels. nih.govresearchgate.net These QC samples are then subjected to the hydrolysis protocol.
Hydrolysis efficiency is determined by measuring the concentration of the liberated aglycone (e.g., 25-hydroxycholecalciferol) and comparing it to the expected concentration based on the initial amount of the glucuronide conjugate. nih.govresearchgate.net Complete deconjugation is the desired outcome. researchgate.net Method validation according to industry guidelines often requires that the accuracy of measurements in QC samples falls within a ±15% target range, with a coefficient of variation (precision) also within ±15%. nih.gov
Specificity is assessed by analyzing samples with and without the enzyme treatment. A significant increase in the concentration of the aglycone after hydrolysis, compared to the untreated sample, indicates that the enzyme is specifically cleaving the glucuronide conjugate. nih.govresearchgate.net For instance, LC-MS/MS analysis of human serum samples shows markedly increased concentrations of metabolites like 25OHD3 after treatment with β-glucuronidase, confirming the presence and cleavage of their glucuronidated forms. nih.gov
| Metabolite Measured | Hydrolysis Result | Validation Finding | Source |
|---|---|---|---|
| 25OHD3-G | Complete Deconjugation | Accuracy and precision within ±15% for QC samples. | nih.gov |
| 25OHD3 | Increased concentration post-hydrolysis | Confirmed presence of circulating 25OHD3-G. | nih.govresearchgate.net |
| 3-epi-25OHD3 | Increased concentration post-hydrolysis | The proportion of the glucuronide was relatively higher than for other metabolites. | nih.gov |
| 24,25(OH)₂D3 | Increased concentration post-hydrolysis | Glucuronide conjugate detected at lower levels compared to sulfate (B86663) conjugate. | nih.gov |
Emerging Analytical Approaches for Metabolite Characterization and Synthesis (e.g., Electrochemical-Mass Spectrometry for Adduct Formation)
Beyond traditional analytical methods, emerging techniques offer novel ways to study and synthesize vitamin D metabolites, including their conjugated forms. One such promising approach is the coupling of electrochemistry with mass spectrometry (EC-MS). mdpi.comresearchgate.net This instrumental method can simulate the oxidative metabolism of compounds in a way that complements or provides an alternative to conventional in vitro experiments using liver microsomes. researchgate.net
EC-MS utilizes an electrochemical flow-through cell to induce oxidation or reduction of a target analyte. researchgate.net The resulting products are then immediately introduced into a mass spectrometer for separation and identification. mdpi.comresearchgate.net This technique has been successfully applied to the study of cholecalciferol, where electrochemical oxidation was used to generate various oxidized metabolites. mdpi.com Researchers have investigated the influence of parameters such as solvent composition, pH, and applied potential to optimize the generation of these metabolites. mdpi.com
A significant application of EC-MS in this context is the investigation of phase II conjugation reactions, such as glucuronidation. mdpi.comresearchgate.net Studies have performed binding experiments between vitamin D and glucuronic acid using EC-MS, successfully detecting the formation of the adduct. mdpi.com This capability makes EC-MS a powerful tool for generating reference standards for metabolites that may be difficult to synthesize through traditional chemical methods or to obtain from biological systems. mdpi.comresearchgate.net The direct, on-line coupling of these techniques provides a rapid and efficient platform for exploring metabolic pathways and characterizing novel metabolite structures. researchgate.net
| Parameter | Description | Relevance to this compound Research | Source |
|---|---|---|---|
| Technique | Electrochemistry-Mass Spectrometry (EC-MS) | Simulates oxidative metabolism and investigates adduct formation. | mdpi.comresearchgate.net |
| Application | Generation of vitamin D metabolites | Produces oxidized metabolites and phase II conjugates without biological systems. | mdpi.com |
| Key Finding | Detection of adduct formation | Successfully demonstrated binding between vitamin D and glucuronic acid. | mdpi.comresearchgate.net |
| Advantage | Instrumental Alternative | Can support or potentially replace some in vivo or in vitro metabolic studies. | mdpi.com |
Synthetic and Biosynthetic Research Approaches for Cholecalciferol Glucuronide
In Vitro Enzymatic Synthesis of Cholecalciferol Glucuronides
Enzymatic synthesis offers a method for producing cholecalciferol glucuronides under mild conditions, often with high regio- and stereoselectivity. This approach mimics the biological conjugation processes that occur in vivo.
The efficiency of in vitro glucuronide formation is highly dependent on the optimization of several key reaction parameters. Research into the enzymatic glycosylation of cholecalciferol and its hydroxylated metabolites, which serves as a model, highlights the importance of these conditions. For instance, in the enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond, optimal conditions were determined to be a pH of 6.0 using a phosphate (B84403) buffer, with a 30-hour incubation period. nih.gov
The choice of enzyme source is critical. The primary enzymes responsible for glucuronidation in mammals are UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Studies on the glucuronidation of 25-hydroxyvitamin D3 (25OHD3), a major metabolite of cholecalciferol, have identified human liver microsomes, which contain a mixture of UGTs, as an effective enzyme source. nih.gov Specifically, recombinant UGT1A4 and UGT1A3 have been pinpointed as the main catalysts. nih.gov
Substrate concentration kinetics for the formation of 25OHD3 glucuronides by these enzymes have been shown to follow the Michaelis-Menten model. nih.gov The optimization of these parameters is crucial for maximizing yield and understanding the enzymatic process.
Below is a table summarizing optimized conditions found in related enzymatic glycosylation and glucuronidation studies.
| Parameter | Optimized Condition | Enzyme System/Substrate | Source |
| pH | 6.0 | β-glucosidase / Cholecalciferol | nih.gov |
| Buffer | Phosphate Buffer (0.12 mM) | β-glucosidase / Cholecalciferol | nih.gov |
| Enzyme Source | β-glucosidase (from sweet almond) | Glycosylation of Cholecalciferol | nih.gov |
| Enzyme Source | UGT1A4, UGT1A3 (recombinant) | Glucuronidation of 25OHD3 | nih.gov |
| Incubation Time | 30 hours | β-glucosidase / Cholecalciferol | nih.gov |
| Incubation Time | 30 minutes (for complete conversion) | β-glucuronidase / 25OHD3-glucuronide | nih.gov |
Glycosyltransferases, and specifically UGTs, are a superfamily of enzymes that catalyze the transfer of a glycosyl group from an activated nucleotide sugar to a substrate molecule. nih.govphysiology.org In the context of cholecalciferol, UGTs are responsible for covalently adding glucuronic acid, thereby increasing its water solubility and facilitating its excretion. nih.gov
Research has focused on identifying the specific UGT isoforms that conjugate vitamin D metabolites. Studies using human liver microsomes and recombinant UGTs have demonstrated that UGT1A4 and UGT1A3 are the principal enzymes catalyzing the glucuronidation of 25-hydroxyvitamin D3. nih.gov These enzymes can generate multiple monoglucuronide products, including 25OHD3-25-glucuronide and 25OHD3-3-glucuronide. nih.gov The UDP-glucuronosyltransferase enzyme family is known to be involved in the glucuronidation of both calcidiol (25-hydroxyvitamin D) and the active form, calcitriol (B1668218) (1,25-dihydroxyvitamin D). uniprot.org This enzymatic activity is considered a key part of vitamin D metabolism, potentially leading to biliary transport and subsequent reabsorption or elimination. uniprot.org
The application of specific glycosyltransferases in vitro allows for the targeted synthesis of particular glucuronide isomers, which is essential for producing analytical standards and for studying the specific biological activities of each conjugate.
Optimization of Reaction Conditions for Glucuronide Formation (e.g., pH, enzyme source, substrate concentration)
Chemical Synthesis of Cholecalciferol Glucuronide Reference Standards and Analogs
Chemical synthesis provides a robust and scalable method for producing this compound and its analogs, which are essential as reference standards for analytical and quality control applications. axios-research.comsynzeal.com A common method employed for the synthesis of steroid glucuronides is the Koenigs-Knorr reaction. physiology.org This reaction has been successfully used to synthesize the β-25-monoglucuronides of 1,25-dihydroxyvitamin D and 25-hydroxyvitamin D from their corresponding provitamin D derivatives. physiology.org The process typically involves the condensation of a protected glycosyl halide (like acetobromo-α-D-glucuronic acid methyl ester) with the steroid alcohol in the presence of a promoter, such as a silver or cadmium salt. physiology.orgnih.gov
The synthesis of analogs is also an important area of research. Synthetic analogs of vitamin D are developed for various purposes, including to create compounds with potentially lower calcemic activity or to investigate structure-activity relationships. mdpi.comnih.gov The chemical synthesis process allows for precise modifications to the cholecalciferol or glucuronic acid moiety, enabling the creation of novel compounds for research. These synthesized reference standards are critical for the development and validation of analytical methods used in drug development and metabolism studies. axios-research.comsynzeal.com
| Synthesis Method | Key Reagents | Product Type | Application | Source |
| Koenigs-Knorr Reaction | Provitamin D derivatives, Acetobromo-α-D-glucuronic acid methyl ester, Promoter (e.g., CdCO₃, Ag₂CO₃) | β-glucuronides of vitamin D metabolites | Research, Prodrug development | physiology.orgnih.gov |
Development of this compound Prodrugs for Targeted Delivery in Research Models
A significant application of this compound research is the development of prodrugs for targeted drug delivery. mdpi.comnih.gov The core concept relies on the unique physiological environment of the lower intestine. The glucuronide conjugate of a vitamin D metabolite is typically water-soluble and biologically inactive, with minimal absorption in the upper gastrointestinal tract. physiology.orgmdpi.com
However, upon reaching the lower intestinal tract (ileum and colon), the prodrug encounters high concentrations of β-glucuronidase enzymes produced by the resident gut microbiota. nih.govphysiology.org These enzymes cleave the glucuronide bond, liberating the active vitamin D molecule locally. nih.govresearchgate.net This targeted release mechanism allows for high concentrations of the active compound at the desired site of action while minimizing systemic absorption and associated side effects, such as hypercalcemia. nih.govresearchgate.net
This approach has been successfully demonstrated in murine models of inflammatory bowel disease (IBD). physiology.orgnih.gov Oral administration of 1,25-dihydroxyvitamin D₃-25-β-glucuronide to mice with DSS-induced colitis resulted in the amelioration of colitis symptoms and lesions. nih.gov This effect was achieved with a reduced risk of hypercalcemia compared to the administration of the unconjugated hormone, demonstrating the potential of glucuronide prodrugs for targeted colonic delivery in research settings. nih.govresearchgate.net The combination of β-glucuronides of both 1,25(OH)₂D and 25(OH)D has shown even greater efficacy in reducing colitis in these models. nih.gov
Q & A
Q. What analytical methods are recommended for quantifying cholecalciferol glucuronide in biological matrices?
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for glucuronide detection. These methods require optimization of mobile phases (e.g., ammonium acetate buffers) and validation for sensitivity, specificity, and matrix effects . For instance, LC-MS/MS is ideal for urinary metabolite analysis due to its ability to distinguish structural isomers and correct for interferences like urinary creatinine .
Q. How should experimental models be designed to study this compound metabolism in vivo?
Rodent models (e.g., rats with induced fatty hepatosis or ACLT surgery) are effective for studying tissue-specific glucuronide dynamics. Bile and blood sampling at multiple timepoints is critical to assess hepatic transport and systemic exposure. For example, bile duct cannulation allows direct measurement of glucuronide secretion, while liver tissue analysis reveals intracellular metabolite retention .
Q. What statistical approaches are suitable for analyzing glucuronide pharmacokinetic data?
Use one-way ANOVA with post-hoc tests (e.g., Tukey-Kramer) to compare treatment groups, and Bayesian Markov Chain Monte Carlo (MCMC) simulations to model flux parameters (e.g., gluconeogenesis vs. glycogenolysis contributions). Ensure urinary creatinine normalization to reduce individual variability in urinary metabolite studies .
Advanced Research Questions
Q. How can contradictory findings in tissue-specific glucuronide levels be resolved?
In fatty hepatosis models, bilirubin glucuronide levels decreased in liver tissue but increased in bile, suggesting distinct regulatory mechanisms (e.g., impaired synthesis vs. enhanced transport). To resolve such contradictions, combine enzyme activity assays (e.g., UDP-glucuronosyltransferase (UGT) activity) with transporter inhibition studies (e.g., MRP2 blockers) . Parallel measurements of serum biomarkers (e.g., 25-hydroxyvitamin D) and tissue gene expression (e.g., cubilin in vitamin D uptake) can clarify context-dependent metabolic pathways .
Q. What molecular mechanisms underlie cholecalciferol glucuronidation and its functional implications?
Cholecalciferol glucuronidation is mediated by UGT isoforms (e.g., UGT1A1/1A3), which can be profiled using siRNA knockdown or pharmacological inhibitors in hepatocyte models. Transcriptomic analysis of adipose tissue reveals genes like Cubilin that modulate cholecalciferol uptake and subsequent glucuronidation . Note that glucuronide formation may reduce bioactive vitamin D3 levels, necessitating dose adjustments in therapeutic studies .
Q. How do methodological limitations (e.g., CYP phenotyping) affect glucuronide pharmacokinetic studies?
Failure to pre-screen for CYP polymorphisms (e.g., CYP2C9/CYP2C19) can obscure interindividual variability in cholecalciferol metabolism. Pair glucuronide quantification with CYP activity assays (e.g., luminescent reporter systems) and urinary creatinine correction to improve data reliability .
Methodological Considerations
- Sample Preparation : For tissue glucuronide analysis, use methanol extraction followed by solid-phase extraction (SPE) to remove phospholipids, which can interfere with LC-MS/MS detection .
- Data Validation : Include internal standards (e.g., deuterated ethyl glucuronide) to control for matrix effects in mass spectrometry .
- Ethical Reporting : Follow CONSORT guidelines for clinical trials and ARRIVE guidelines for animal studies to ensure reproducibility and transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
